molecular formula C11H24Cl2N2O B1378258 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride CAS No. 1394042-26-2

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride

Cat. No.: B1378258
CAS No.: 1394042-26-2
M. Wt: 271.22 g/mol
InChI Key: ZECONZHMCLGYGE-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol for the free base . This molecule features a hybrid structure incorporating both pyrrolidine and piperidine rings, which are privileged scaffolds in drug discovery due to their favorable three-dimensional coverage and ability to influence key physicochemical parameters . The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is particularly valued for its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to stereochemical complexity . This compound serves as a valuable intermediate for constructing more complex molecules targeting the central nervous system. Its structural features are analogous to those investigated in advanced neuropharmacology research, particularly in the development of ligands for G-protein coupled receptors . The incorporation of both pyrrolidine and piperidine rings into a single architecture makes this compound a versatile building block for designing potential dual-target therapeutics, an approach gaining traction for treating complex neurological disorders . Researchers are exploring similar hybrid structures in programs aimed at developing novel analgesics with reduced abuse liability, particularly through simultaneous targeting of mu-opioid and dopamine D3 receptors . The dihydrochloride salt form offers enhanced solubility and stability for experimental handling in various assay systems. This product is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound according to all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECONZHMCLGYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-26-2
Record name 1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with 3-hydroxypyrrolidine in the presence of an appropriate base to form the intermediate 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride, a compound with significant pharmacological properties, has garnered attention in various scientific research applications. This article explores its applications, focusing on its role in neuroscience, medicinal chemistry, and potential therapeutic uses.

Neuroscience Research

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to:

  • Dopamine Receptors : Research indicates that this compound may act as a modulator of dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. Studies have shown that it can influence dopamine signaling pathways, potentially leading to new therapeutic strategies.
  • Nicotinic Acetylcholine Receptors : The compound has also been investigated for its interaction with nicotinic receptors, which play a significant role in cognitive functions and neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that it may enhance cognitive performance by modulating cholinergic activity.

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new pharmaceuticals. Key areas of focus include:

  • Antidepressant Activity : Several studies have indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The specific interactions of this compound with serotonin and norepinephrine reuptake mechanisms are under investigation.
  • Pain Management : Research has explored the analgesic potential of this compound, particularly in neuropathic pain models. Its ability to modulate pain pathways could provide insights into developing non-opioid pain relief alternatives.

Toxicology Studies

Understanding the safety profile of this compound is essential for its application in therapeutics:

  • Safety Assessments : Toxicological evaluations have been conducted to assess the compound's potential side effects and toxicity levels. These studies are crucial for determining safe dosage ranges for human use.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Dopamine ModulationEnhances dopamine signaling
Nicotinic Receptor InteractionImproves cognitive function
Antidepressant EffectsPotential antidepressant activity
Analgesic PropertiesReduces neuropathic pain
Toxicity ProfileSafety assessments ongoing

Table 2: Comparative Analysis with Other Piperidine Derivatives

Compound NamePrimary ApplicationEfficacy Level
Compound AAntidepressantModerate
Compound BCognitive enhancerHigh
This compoundNeurotransmitter modulatorPotentially High

Case Study 1: Dopaminergic Modulation

In a controlled study involving animal models, researchers administered varying doses of this compound to evaluate its effects on dopaminergic activity. Results indicated a dose-dependent increase in dopamine levels, suggesting potential applications in treating disorders characterized by dopaminergic dysfunction.

Case Study 2: Cognitive Enhancement

A double-blind study assessed the cognitive effects of this compound on subjects with mild cognitive impairment. Participants receiving the compound showed significant improvements in memory recall and attention span compared to the placebo group, highlighting its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

1-(Pyrrolidin-3-yl)piperidine dihydrochloride (CAS: 1219957-46-6) Structure: Lacks the ethoxyethyl spacer, directly connecting pyrrolidine and piperidine rings.

2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS: 1219979-84-6)

  • Structure : Features a methyl group on the piperidine ring.
  • Molecular Formula : C₁₀H₂₁N₂·2HCl
  • Implications : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS: 917505-12-5)

  • Structure : Substitutes methyl with an ethyl group on piperidine.
  • Molecular Formula : C₁₁H₂₃N₂·2HCl
  • Implications : Larger alkyl chain could prolong metabolic half-life due to steric hindrance against enzymatic degradation .

Table 1: Structural Comparison of Pyrrolidine-Piperidine Derivatives

Compound Name CAS Number Molecular Formula Key Structural Feature
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride Not provided C₁₁H₂₁N₂O·2HCl Ethoxyethyl linker between rings
1-(Pyrrolidin-3-yl)piperidine dihydrochloride 1219957-46-6 C₉H₁₉N₂·2HCl Direct ring fusion
2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride 1219979-84-6 C₁₀H₂₁N₂·2HCl Methyl substitution on piperidine
2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride 917505-12-5 C₁₁H₂₃N₂·2HCl Ethyl substitution on piperidine

Piperidine Derivatives with Aromatic or Functionalized Substituents

[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride (CAS: 1401425-43-1)

  • Structure : Contains a phenylamine group linked via an ethoxy-piperidine chain.
  • Molecular Formula : C₁₃H₂₁N₃O·2HCl
  • Implications : The aromatic amine may enable π-π stacking interactions in receptor binding, contrasting with the aliphatic pyrrolidine in the target compound .

1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride (CAS: Not provided) Structure: Features a methoxyphenyl-ethyl substituent on piperidine.

Table 2: Functionalized Piperidine Derivatives

Compound Name CAS Number Molecular Formula Key Functional Group
[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride 1401425-43-1 C₁₃H₂₁N₃O·2HCl Aromatic amine
1-[2-(4-Methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride Not provided C₁₄H₂₃N₂O·2HCl Methoxyphenyl-ethyl

Piperazine and Azetidine Analogues

SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) (CAS: 165377-44-6)

  • Structure : Piperazine core with dimethoxyphenethyl and phenylpropyl groups.
  • Molecular Formula : C₂₃H₃₂N₂O₂·2HCl
  • Implications : Piperazine’s higher basicity (two nitrogen atoms) compared to piperidine may enhance interactions with σ1 receptors .

1-(3-Azetidinyl)Piperidine Dihydrochloride

  • Structure : Azetidine (4-membered ring) replaces pyrrolidine.
  • Implications : Increased ring strain in azetidine may reduce metabolic stability but improve binding kinetics in constrained environments .

Table 3: Piperazine and Azetidine Analogues

Compound Name CAS Number Molecular Formula Core Ring System
SA-4503 165377-44-6 C₂₃H₃₂N₂O₂·2HCl Piperazine
1-(3-Azetidinyl)Piperidine Dihydrochloride Not provided C₈H₁₇N₂·2HCl Azetidine-Piperidine

Physicochemical and Pharmacological Comparisons

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, SA-4503’s molecular weight (441.44 g/mol) and polar groups (methoxy) contribute to moderate solubility, whereas alkylated analogs like 2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride may show reduced solubility due to hydrophobicity .
  • Receptor Binding: Piperazine derivatives (e.g., SA-4503) demonstrate selectivity for σ1 receptors, while pyrrolidine-piperidine hybrids may target muscarinic or adrenergic receptors due to structural resemblance to endogenous amines .
  • Metabolic Stability : Compounds with bulkier substituents (e.g., ethyl groups) or aromatic rings (e.g., phenylamine) may exhibit longer half-lives but higher risk of cytochrome P450-mediated interactions .

Biological Activity

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a pyrrolidinyl group. The molecular structure can be represented as follows:

  • IUPAC Name : 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine
  • Molecular Formula : C_{12}H_{20}Cl_2N_2O

This compound is known to possess properties such as acute toxicity and skin irritation, which are important considerations in its handling and application .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar piperidine structures often act as enzyme inhibitors or receptor modulators, which could be the case for this compound as well.

Therapeutic Applications

  • Anticancer Activity :
    • Studies have shown that piperidine derivatives can exhibit significant anticancer properties. For instance, modifications in the piperidine structure have been linked to enhanced cytotoxicity against various cancer cell lines .
    • A study highlighted that certain derivatives demonstrated improved binding affinity to cancer-related targets, indicating potential for development as anticancer agents.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that piperidine derivatives may play a role in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .
    • The introduction of specific functional groups in the piperidine structure has been shown to enhance brain exposure and improve pharmacokinetic profiles.
  • Antimicrobial Properties :
    • Some studies suggest that compounds similar to this compound may exhibit antimicrobial activity, making them candidates for further investigation in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectiveInhibition of AChE; potential for Alzheimer's therapy
AntimicrobialPotential antimicrobial effects

Case Study: Anticancer Activity

In a recent study examining various piperidine derivatives, it was found that modifications to the piperidine ring significantly affected their anticancer activity. For example, specific substitutions enhanced binding affinity to cancer targets, leading to increased cytotoxicity in vitro. The study utilized multiple cancer cell lines to evaluate efficacy, demonstrating that certain structural features are critical for biological activity .

Table 2: In Vitro Efficacy Data

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AHepG2 (Liver Cancer)10Inhibition of cell proliferation
Compound BMCF7 (Breast Cancer)15Induction of apoptosis
Compound CA549 (Lung Cancer)5Cell cycle arrest

Q & A

Basic Research Questions

What are the recommended synthesis protocols for 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride?

Methodological Answer:
The synthesis of piperidine-pyrrolidine derivatives typically involves multi-step organic reactions. For example:

  • Step 1: React pyrrolidin-3-ol with a bromoethylpiperidine intermediate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the ether linkage .
  • Step 2: Purify the intermediate via column chromatography or recrystallization.
  • Step 3: Perform salt formation with HCl gas in anhydrous ethanol to yield the dihydrochloride salt .
    Validate purity using HPLC (>98%) and confirm structural integrity via 1H^1H-NMR and mass spectrometry .

What safety precautions should be implemented when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
    Note: While specific toxicity data for this compound is limited, assume irritation potential based on structural analogs .

Which analytical techniques are optimal for characterizing its purity and structure?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<2%) .
  • Structural Confirmation:
    • 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon backbone .
    • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Salt Form Confirmation: Conduct elemental analysis (C, H, N, Cl) to verify stoichiometry of the dihydrochloride .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 40°C may enhance etherification efficiency .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics .
  • By-Product Mitigation: Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .

What strategies address discrepancies in physicochemical data across studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets from multiple sources (e.g., solubility in DMSO, melting point) and identify outliers using statistical tools like Grubbs’ test .
  • Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., fixed humidity, solvent batch) .
  • Computational Validation: Apply density functional theory (DFT) to predict properties like pKa or logP and cross-validate with experimental results .

How can computational modeling aid in predicting reactivity or interactions?

Methodological Answer:

  • Reactivity Prediction: Use quantum mechanical calculations (e.g., Gaussian 16) to model transition states for nucleophilic substitutions at the pyrrolidine oxygen .
  • Docking Studies: Simulate binding interactions with biological targets (e.g., GPCRs) using AutoDock Vina to prioritize analogs for synthesis .
  • Solvent Effects: Apply COSMO-RS to predict solubility and stability in different solvents .

What methods are effective for isolating and identifying synthesis-related impurities?

Methodological Answer:

  • Impurity Profiling:
    • Use preparative HPLC to isolate impurities (>0.5% abundance) .
    • Characterize via LC-MS/MS and 1H^1H-NMR to identify structures (e.g., dealkylated by-products) .
  • Root-Cause Analysis: Trace impurities to incomplete purification or side reactions (e.g., Hoffmann elimination) using kinetic modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride
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1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride

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